5-Chloro-6-methoxy-2-benzoxazolinone
5-Chloro-6-methoxy-2-benzoxazolinone
5-Chloro-6-methoxy-2(3H)-benzoxazolone belongs to the class of organic compounds known as benzoxazolones. These are organic compounds containing a benzene fused to an oxazole ring (a five-member aliphatic ring with three carbon atoms, one oxygen atom, and one nitrogen atom) bearing a ketone group. 5-Chloro-6-methoxy-2(3H)-benzoxazolone is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Outside of the human body, 5-chloro-6-methoxy-2(3H)-benzoxazolone can be found in cereals and cereal products. This makes 5-chloro-6-methoxy-2(3H)-benzoxazolone a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
1750-47-6
VCID:
VC21222291
InChI:
InChI=1S/C8H6ClNO3/c1-12-6-3-7-5(2-4(6)9)10-8(11)13-7/h2-3H,1H3,(H,10,11)
SMILES:
COC1=C(C=C2C(=C1)OC(=O)N2)Cl
Molecular Formula:
C8H6ClNO3
Molecular Weight:
199.59 g/mol
5-Chloro-6-methoxy-2-benzoxazolinone
CAS No.: 1750-47-6
Cat. No.: VC21222291
Molecular Formula: C8H6ClNO3
Molecular Weight: 199.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5-Chloro-6-methoxy-2(3H)-benzoxazolone belongs to the class of organic compounds known as benzoxazolones. These are organic compounds containing a benzene fused to an oxazole ring (a five-member aliphatic ring with three carbon atoms, one oxygen atom, and one nitrogen atom) bearing a ketone group. 5-Chloro-6-methoxy-2(3H)-benzoxazolone is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Outside of the human body, 5-chloro-6-methoxy-2(3H)-benzoxazolone can be found in cereals and cereal products. This makes 5-chloro-6-methoxy-2(3H)-benzoxazolone a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 1750-47-6 |
| Molecular Formula | C8H6ClNO3 |
| Molecular Weight | 199.59 g/mol |
| IUPAC Name | 5-chloro-6-methoxy-3H-1,3-benzoxazol-2-one |
| Standard InChI | InChI=1S/C8H6ClNO3/c1-12-6-3-7-5(2-4(6)9)10-8(11)13-7/h2-3H,1H3,(H,10,11) |
| Standard InChI Key | QQQYQWNSMUHSCK-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)OC(=O)N2)Cl |
| Canonical SMILES | COC1=C(C=C2C(=C1)OC(=O)N2)Cl |
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